4-Methoxy-3-(trifluoromethyl)benzylamine is an organic compound characterized by the molecular formula and a molecular weight of 205.18 g/mol. This compound features a methoxy group and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity. It is primarily used in synthetic organic chemistry and has potential applications in pharmaceuticals due to its ability to interact with various biological targets, including enzymes and receptors .
4-Methoxy-3-(trifluoromethyl)benzylamine can be sourced from chemical suppliers such as Thermo Scientific and Sigma-Aldrich, where it is available for research purposes . It falls under the classification of benzylamines, which are known for their diverse reactivity and utility in organic synthesis.
The synthesis of 4-Methoxy-3-(trifluoromethyl)benzylamine typically involves the reduction of 4-methoxy-3-(trifluoromethyl)benzaldehyde. Common reducing agents include sodium borohydride in methanol, which yields the amine product effectively .
In industrial settings, catalytic hydrogenation using a palladium catalyst may be employed for large-scale production, offering higher yields compared to traditional methods .
The reaction conditions often require careful control of temperature and pressure to optimize yield and purity. The reduction process can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the desired amine product .
4-Methoxy-3-(trifluoromethyl)benzylamine participates in several types of chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time. For instance, oxidation reactions may require specific oxidizing agents like dichromate or permanganate under controlled conditions to achieve desired selectivity .
The mechanism of action for 4-Methoxy-3-(trifluoromethyl)benzylamine involves its interaction with biological targets. Benzylamines are known to form oximes or hydrazones upon reaction with aldehydes or ketones, affecting various biochemical pathways .
The compound's molecular weight suggests favorable bioavailability, allowing it to interact effectively within biological systems. Its ability to modulate enzyme activity indicates potential therapeutic applications in drug development .
Relevant data from studies indicate that the compound's unique functional groups contribute significantly to its reactivity profile, making it a valuable intermediate in organic synthesis .
4-Methoxy-3-(trifluoromethyl)benzylamine has several scientific uses:
The strategic incorporation of 4-methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0) into heterocyclic scaffolds has enabled precise targeting of oncology-relevant biomolecular interfaces. Molecular docking simulations position this benzylamine derivative within the hydrophobic cleft of hDDX3 helicase, where its meta-trifluoromethyl group engages in favorable van der Waals interactions with Pro274 and Val222 residues, while the para-methoxy group extends toward solvent-exposed regions, permitting water solubility [2]. This bifunctional character makes it an ideal building block for inhibitors like diimidazo[4,5-d:4′,5′-f][1,3]diazepines, where it serves as a key substituent at the N3 position.
The compound’s structural influence is quantifiable through binding affinity enhancements. As shown in Table 1, derivatives featuring this moiety exhibit >10-fold improvements in anticancer potency compared to unsubstituted analogs. This arises from the synergistic steric and electronic effects of the −OCH₃/−CF₃ pairing, which optimally fills a lipophilic subpocket adjacent to the ATP-binding site [2] [5].
Table 1: Antiproliferative Activity of Benzylamine-Containing Tricyclic Inhibitors
Cell Line | IC₅₀ (μM) of Lead Compound | Key Structural Feature |
---|---|---|
A549 (Lung) | 2.56 | 4-Methoxy-3-(trifluoromethyl)benzyl |
H460 (Lung) | 2.87 | 4-Methoxy-3-(trifluoromethyl)benzyl |
MCF-7 (Breast) | 7.59 | 4-Methoxy-3-(trifluoromethyl)benzyl |
MDA-MB-231 (Breast) | 4.05 | 4-Methoxy-3-(trifluoromethyl)benzyl |
PC-3 (Prostate) | 4.90 | 4-Methoxy-3-(trifluoromethyl)benzyl |
4-Methoxy-3-(trifluoromethyl)benzylamine confers allosteric inhibition when integrated into hDDX3-targeting scaffolds. Biochemical studies confirm that derivatives bearing this moiety disrupt the helicase’s ATP hydrolysis cycle by competitive displacement of adenosine at the nucleotide-binding site (Kᵢ = 0.8 μM) [2]. The inhibition mechanism involves dual interference:
This binding mode effectively stabilizes the "closed" conformation of hDDX3, as evidenced by a 4.2-Å resolution cryo-EM structure. Tumor cells with hDDX3 overexpression (e.g., triple-negative breast cancer models) show G₁/S phase arrest upon treatment, confirming downstream effects on cell cycle regulatory proteins like cyclin E1 [2].
Systematic modification of 4-methoxy-3-(trifluoromethyl)benzylamine has yielded critical structure-activity relationship (SAR) insights for oncology candidates:
• Benzylamine nitrogen derivatization
• Scaffold rigidification
• Solubility enhancement
Table 2: Bioactivity Optimization via Benzylamine Modification
Modification Site | Strategy | Biological Outcome | Selectivity Index (Cancer/Normal) |
---|---|---|---|
N-H | Unmodified | IC₅₀ = 2.56 μM (A549) | >19.5 |
N-H | 1-Methylpiperidin-4-yl | IC₅₀ = 2.56 μM (MCF-7) | >19.5 |
Benzyl ring | 2,4-Dichloro substitution | IC₅₀ = 1.18 μM (A549) | >42.4 |
Scaffold | Tricyclic diimidazodiazepine | IC₅₀ = 0.89 μM (HCT116) | >56.2 |
The electronic and steric uniqueness of 4-methoxy-3-(trifluoromethyl)benzylamine becomes evident when contrasted with regioisomeric and functionally similar compounds:
• Trifluoromethoxy (−OCF₃) analogs
• Positional isomer effects
• Methoxy group significance
Table 3: Electronic Effects of Substituents on Anticancer Activity
Substituent Pattern | Relative Potency (vs. lead) | hDDX3 Kᵢ (μM) | Log D₇.₄ |
---|---|---|---|
4-OMe-3-CF₃ (Lead) | 1.0× | 0.8 | 3.2 |
3-OMe-4-CF₃ | 0.6× | 1.3 | 3.3 |
4-OCF₃-3-OMe | 0.3× | 2.7 | 3.8 |
4-CF₃ (no methoxy) | 0.09× | 9.1 | 3.5 |
3,4-(OMe)₂ (no CF₃) | 0.02× | 41.5 | 2.1 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7